13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on synthesizing and evaluating the structural properties of compounds related to 8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one. Studies involve the synthesis of various thiadiazole, pyrimidine, and pyrimidinone derivatives through multi-step reactions, exploring their chemical structures and potential as chemical intermediates for further modifications (Safarov et al., 2005), (Kukaniev et al., 1998).
Biological Activities and Applications
Several studies have investigated the biological activities of compounds structurally related to 8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one. These include evaluations of antimicrobial, anticancer, anti-inflammatory, and antifungal activities through various in vitro and in vivo methods. Research efforts aim to identify potential therapeutic applications based on the biological efficacy of these compounds (Rahmouni et al., 2016), (Maddila et al., 2016).
Chemical Modifications for Enhanced Efficacy
The chemical modification of thiadiazole and pyrimidine derivatives aims at enhancing their biological activities and physicochemical properties for potential therapeutic applications. Studies focus on the synthesis of novel derivatives, exploring their structure-activity relationships, and assessing their pharmacological potential. The goal is to develop compounds with improved efficacy and safety profiles for further drug development processes (Tiwari et al., 2016), (Hosseini et al., 2021).
Properties
IUPAC Name |
13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-2-3-13-15(26-21-20-13)17(25)22-7-6-12-11(9-22)16(24)23-8-10(18)4-5-14(23)19-12/h4-5,8H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUUPAZDRRSOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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